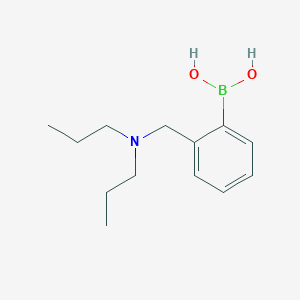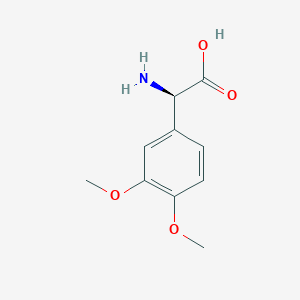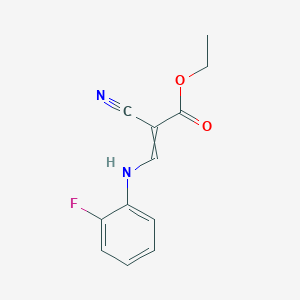
2,6,2',6'-Tetramethyl-biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound with the molecular formula C16H18N2. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, and the presence of two amine groups at the 4,4’ positions. The tetramethyl substitution at the 2,2’,6,6’ positions adds steric hindrance, making it a unique compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where two aryl halides are coupled using a palladium catalyst in the presence of a base.
Tetramethyl Substitution:
Industrial Production Methods: In an industrial setting, the production of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the nitro groups back to amine groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Scientific Research Applications
2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tetramethyl groups can influence the binding affinity and specificity of the compound towards its targets. The amine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
2,2’,6,6’-Tetramethylbiphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.
4,4’-Diaminobiphenyl: Lacks the tetramethyl substitution, resulting in different steric and electronic properties.
2,2’,6,6’-Tetramethyl-4,4’-dihydroxybiphenyl: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: 2,2’,6,6’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of tetramethyl substitution and amine groups, which provides a distinct steric and electronic environment. This uniqueness makes it valuable in various chemical, biological, and industrial applications.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(4-amino-2,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,17-18H2,1-4H3 |
InChI Key |
XUBKCXMWPKLPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)N)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)


![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)



![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
